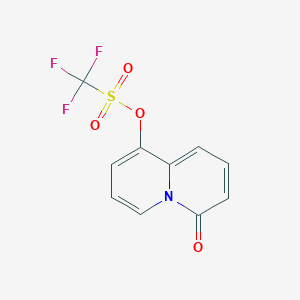

4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities .

Analyse Des Réactions Chimiques

4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Scientific Research Applications

4-Oxo-4H-Quinolizin-9-yl Trifluoromethanesulfonate is used across various scientific disciplines:

- Synthetic Chemistry This compound is a valuable intermediate in synthesizing pharmaceuticals, enabling the creation of new drugs .

- Medicinal Chemistry It is significant in designing therapeutic agents, especially for targeting biological pathways, leading to better disease treatments .

- Material Science The compound is used to create advanced materials like coatings and polymers, enhancing their durability and performance .

- Biochemical Research Researchers use it in studies on enzyme inhibition and receptor binding, providing insights into biochemical mechanisms and potential drug interactions .

- Environmental Chemistry It is used in developing environmentally friendly solvents and reagents, which reduces the environmental impact of chemical processes and promotes sustainable practices .

4H-Quinolizin-4-one in Synthesis

4H-quinolizin-4-one is a unique heterocyclic compound with a nitrogen atom at the ring junction, having polar zwitterionic character . It has applications in treating conditions such as spinal muscular atrophy, type-2 diabetes, and Alzheimer’s disease, and also demonstrates HIV integrase inhibitory activity, acts as a Mg2þ fluorescent probe for intracellular 3d imaging, and has anticancer, antibacterial, antimicrobial, and anti-allergic properties . It is also a starting material for synthesizing other heterocycles .

Several methods exist for synthesizing 4H-quinolizin-4-ones :

- Rh(III)-Catalyzed double cascade reaction of benzoylhydrazine with alkyne .

- Using Fe3O4-MNPs (magnetic iron oxide nanoparticles) as a catalyst for synthesizing 4H-pyrido[2,1-a]isoquinolin-4-one via multicomponent reactions .

- Cyclization of olefin to 4H-quinolizin-4-ones on heating to reflux .

- Addition reactions of malonic esters to alkynylpyridines .

- One-pot Stobbe condensation followed by cyclization strategy from pyridine 2-carboxaldehyde .

Related Compounds: Mitragynine/Corynantheidine Pseudoindoxyls

Mécanisme D'action

The mechanism of action of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate can be compared with other similar compounds, such as:

4-Oxo-4H-quinolizin-9-YL methanesulfonate: This compound has a similar structure but lacks the trifluoromethanesulfonate group, which may affect its chemical properties and reactivity.

4-Oxo-4H-quinolizin-9-YL sulfate: This compound contains a sulfate group instead of the trifluoromethanesulfonate group, which may influence its solubility and stability.

The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts specific chemical properties and reactivity that are valuable in various research and industrial applications .

Activité Biologique

4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate (C10H6F3NO4S) is a compound with significant potential in various fields of research, particularly in proteomics, medicinal chemistry, and biochemical studies. Its unique molecular structure, characterized by a trifluoromethanesulfonate group, enhances its biological activity, making it a valuable tool in the study of protein interactions and therapeutic development.

- Molecular Formula : C10H6F3NO4S

- Molecular Weight : 293.22 g/mol

- Structure : The presence of the trifluoromethyl group contributes to its electron-withdrawing properties, enhancing its interaction with biological targets.

Biological Applications

The biological activity of this compound can be categorized into several key areas:

1. Proteomics Research

This compound is utilized as a chemical probe in proteomics to study protein interactions and functions. It serves as a cross-linking agent that facilitates the identification of protein-protein interactions through mass spectrometry techniques. The modifications induced by this compound allow for the mapping of interaction networks within cells, leading to the discovery of novel protein interactions and post-translational modifications .

2. Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in the design and development of new therapeutic agents. Its ability to target specific biological pathways makes it instrumental in creating drugs with enhanced efficacy against various diseases .

3. Biochemical Research

The compound has been employed in studies involving enzyme inhibition and receptor binding. Research indicates that it can inhibit key enzymes such as cholinesterases and cyclooxygenase-2 (COX-2), providing insights into biochemical mechanisms and potential drug interactions .

Case Studies and Experimental Findings

Several studies have highlighted the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of derivatives similar to this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results demonstrated moderate inhibitory activity with IC50 values ranging from 10.4 μM to 24.3 μM, indicating its potential as a lead compound for developing treatments for neurodegenerative diseases .

Case Study 2: Antioxidant Activity

Another research effort focused on the antioxidant properties of compounds containing the trifluoromethyl group, which were found to exhibit significant free radical-scavenging activities. This suggests that derivatives of this compound could be beneficial in combating oxidative stress-related conditions .

Summary of Findings

The biological activities associated with this compound can be summarized in the following table:

| Activity | Target | IC50 Value (μM) | Notes |

|---|---|---|---|

| Enzyme Inhibition | AChE | 10.4 | Moderate inhibition |

| BChE | 24.3 | Moderate inhibition | |

| Antioxidant Activity | Free Radicals | N/A | Significant scavenging activity |

| Protein Interactions | Various Proteins | N/A | Identified through mass spectrometry |

Propriétés

IUPAC Name |

(6-oxoquinolizin-1-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO4S/c11-10(12,13)19(16,17)18-8-4-2-6-14-7(8)3-1-5-9(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTXCWJIJUZBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N2C=CC=C(C2=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.